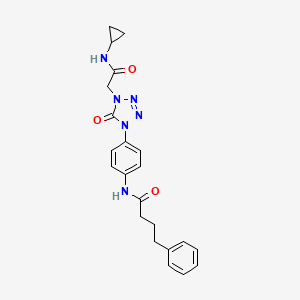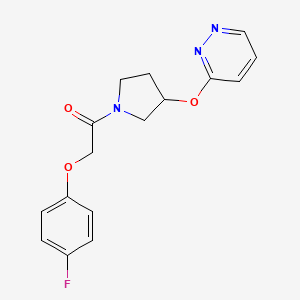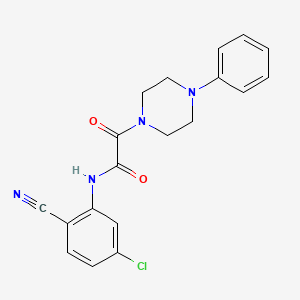
N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.473. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant and Neuroprotective Effects
Research into compounds with similar structural features, such as N-(substituted benzothiazol-2-yl)amide derivatives, has shown promising anticonvulsant and neuroprotective effects. These compounds have been evaluated for their potential in treating seizures and providing protection to neural tissue, indicating the relevance of such chemical structures in neuropharmacological research (Hassan, Khan, & Amir, 2012).
Cyclization Reactions in Synthetic Chemistry
The base-catalyzed cyclization reactions of benzimidazoles and other heterocyclic compounds underscore the importance of complex organic transformations in the synthesis of potentially bioactive molecules. These reactions facilitate the creation of novel compounds that could serve as leads in the development of new drugs (Linke & Wünsche, 1973).
Synthesis of Phosphorylated Derivatives
The synthesis of new 4-phosphorylated derivatives of 5-amino-1,3-oxazole demonstrates the exploration of chemical space for compounds with potential biological activity. Phosphorylated derivatives, in particular, have been a point of interest for their unique properties and potential applications in medicinal chemistry (Kondratyuk et al., 2011).
Development of Luminescent Sensors
The creation of luminescent metal-organic frameworks (MOFs) for sensing applications is another area of interest. Compounds incorporating tetrazole groups, similar to the one , have been used in designing MOFs with specific sensing capabilities, illustrating the versatility of such chemical structures in materials science (Yi et al., 2018).
Analgesic and Anti-inflammatory Activity
Research into N-hetaryl derivatives of butanamides has explored their potential antinociceptive and anti-inflammatory activities. Such studies are indicative of the ongoing interest in developing new therapeutic agents based on complex organic structures for the treatment of pain and inflammation (Kizimova et al., 2019).
properties
IUPAC Name |
N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c29-20(8-4-7-16-5-2-1-3-6-16)23-18-11-13-19(14-12-18)28-22(31)27(25-26-28)15-21(30)24-17-9-10-17/h1-3,5-6,11-14,17H,4,7-10,15H2,(H,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJMJEOWBTWUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2715677.png)
![[4-(1,1-Difluoroethyl)oxan-4-yl]methanol](/img/structure/B2715682.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2715687.png)

![1-[2-(2-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2715689.png)
![ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2715690.png)

![1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one](/img/structure/B2715692.png)

![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4](/img/structure/B2715694.png)


